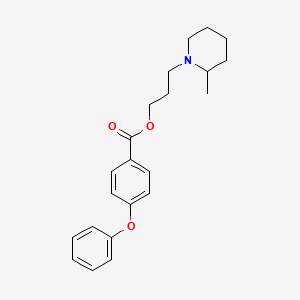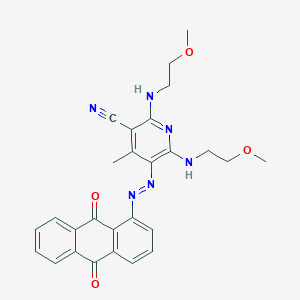
2-Ethoxy-4-methoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-methoxy-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications. The structure of this compound consists of a benzene ring fused with a thiazole ring, with ethoxy and methoxy substituents at the 2 and 4 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methoxy-1,3-benzothiazole can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization with methoxybenzaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzothiazoles. These products can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry .
Applications De Recherche Scientifique
2-Ethoxy-4-methoxy-1,3-benzothiazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-methoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Ethoxy-4-methoxy-1,3-benzothiazole include:
- 2-Amino-4-methoxybenzothiazole
- 2-Methoxy-6-ethoxybenzothiazole
- 2-Methoxybenzothiazole
Uniqueness
This compound is unique due to its specific combination of ethoxy and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H11NO2S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
2-ethoxy-4-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NO2S/c1-3-13-10-11-9-7(12-2)5-4-6-8(9)14-10/h4-6H,3H2,1-2H3 |
Clé InChI |
CFPQMXOHJFGNNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(C=CC=C2S1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)

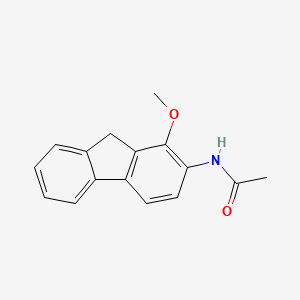
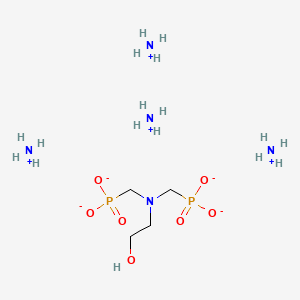


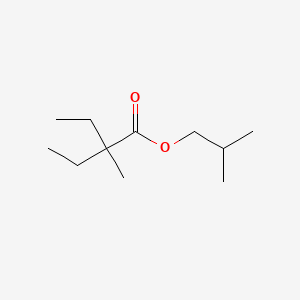

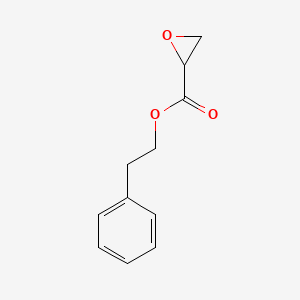

![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)

